![molecular formula C18H14N2O4 B4184217 N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184217.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-isoxazolecarboxamide, commonly known as MNI-137, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNI-137 belongs to a class of compounds known as isoxazolecarboxamides, which have been shown to possess a range of biological activities.
Scientific Research Applications
Antibacterial Activity
N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-isoxazolecarboxamide has been investigated for its antibacterial properties. Researchers have explored its efficacy against bacterial strains such as Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa . Understanding its mechanism of action and potential synergies with existing antibiotics could lead to novel therapeutic strategies.
Polymer Chemistry: End-Functionalization
This compound has been utilized in the preparation of end-functional poly(N-isopropylacrylamide) (PNIPAM) polymers . Its unique structure may allow for specific interactions with polymer chains, affecting properties like solubility, temperature responsiveness, and drug delivery. Researchers are exploring its role in designing smart materials with tailored properties.
Metabolism Inhibition
3-Amino-2-methoxydibenzo[b,d]furan, a derivative of our compound, has been found to be an effective inhibitor of 1-nitropyrene metabolism . Investigating the metabolic pathways affected by our compound could provide insights into detoxification processes and environmental health.
Mechanism of Action
Target of Action
The primary targets of N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-isoxazolecarboxamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to inhibit certain metabolic processes
properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-10-7-14(20-24-10)18(21)19-13-9-16-12(8-17(13)22-2)11-5-3-4-6-15(11)23-16/h3-9H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEYZBCAUFUQKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.